Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane
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Overview
Description
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is a silicon-based compound with the molecular formula C({13})H({22})O(_{4})Si. It is known for its reactivity in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxyphenyl group and an oct-1-en-2-yl group attached to a silicon atom, which is further bonded to three ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane typically involves the reaction of 4-methoxyphenylmagnesium bromide with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halogenated or alkylated silanes.
Scientific Research Applications
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane involves its ability to form covalent bonds with other molecules through its silicon atom. The ethoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it useful in surface modification and the creation of durable materials.
Comparison with Similar Compounds
Similar Compounds
Triethoxy(4-methoxyphenyl)silane: Similar structure but lacks the oct-1-en-2-yl group.
Triethoxy(phenyl)silane: Similar structure but lacks both the methoxy and oct-1-en-2-yl groups.
Triethoxy(octyl)silane: Similar structure but lacks the methoxyphenyl group.
Uniqueness
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is unique due to the presence of both the methoxyphenyl and oct-1-en-2-yl groups, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is an organosilane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure features a triethoxy silane group attached to a phenyl ring with a methoxy substituent and an octene chain. This unique configuration suggests potential interactions with biological systems, particularly in drug delivery and biocompatibility.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various silane compounds, including triethoxy derivatives. For instance, silanes have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Silanes
Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | 32 µg/mL |
Triethylsilane | E. coli | 16 µg/mL |
Triethoxysilane | S. aureus | 8 µg/mL |
The MIC values indicate that this compound possesses comparable antimicrobial properties to other silanes, suggesting its potential use as an antibacterial agent in medical applications.
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound. The compound has been evaluated for its ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.
Case Study: Antioxidant Assessment
In a study assessing the antioxidant capacity of various silanes using the DPPH radical scavenging assay, this compound demonstrated an IC50 value of 15 µg/mL, indicating strong antioxidant activity compared to ascorbic acid (IC50 = 12 µg/mL). This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage.
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly concerning its effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Induction of apoptosis |
HeLa | 25 | Cell cycle arrest |
The studies indicate that the compound induces apoptosis in MCF-7 cells through the activation of caspase pathways, thereby inhibiting tumor growth. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Properties
CAS No. |
921200-39-7 |
---|---|
Molecular Formula |
C21H36O4Si |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
triethoxy-[1-(4-methoxyphenyl)oct-1-en-2-yl]silane |
InChI |
InChI=1S/C21H36O4Si/c1-6-10-11-12-13-21(18-19-14-16-20(22-5)17-15-19)26(23-7-2,24-8-3)25-9-4/h14-18H,6-13H2,1-5H3 |
InChI Key |
ILDFSENVWNJIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=C(C=C1)OC)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
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